3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

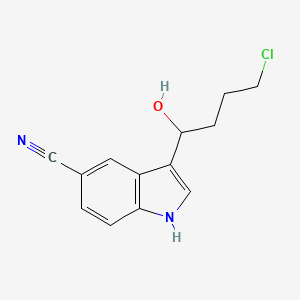

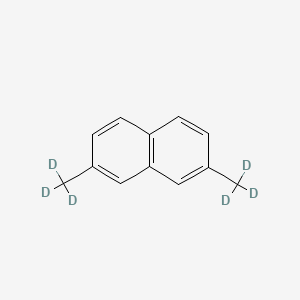

The compound “3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile” appears to contain an indole ring, a common structure in many natural products and pharmaceuticals. The indole ring is substituted at the 3-position with a 4-chloro-1-hydroxybutyl group and at the 5-position with a carbonitrile (nitrile) group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring system is aromatic, meaning it has a stable, ring-like structure. The 4-chloro-1-hydroxybutyl group would add some complexity to the structure, as would the nitrile group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the 4-chloro-1-hydroxybutyl group, and the nitrile group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types of functional groups it contains would all play a role .科学的研究の応用

Synthesis and Chemical Transformations :

- An efficient synthesis method for 4-Hydroxy-1H-indole-2-carbonitrile, which can be transformed into DPI 201–106, a positive inotrope, was developed from 1,5,6,7-tetrahydro-4H-indol-4-one through cyanation and subsequent halogenation/dehydrohalogenation (Estep, 1995).

- Another study developed a synthesis of 4-Hydroxy-1H-indole-2-carbonitrile using azide decomposition to form the indole ring (Adams et al., 1991).

- A continuous flow process for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile showed increased product yield, enhanced safety, and higher overall purity without the need for further purification (Karadeolian et al., 2018).

Biological and Medicinal Applications :

- The synthesis, reactions, and biological activity of 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives were examined, demonstrating their potential as antimicrobial agents and in GST enzyme activity (Attaby et al., 2007).

- In the field of cancer research, novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile compounds showed potent anticancer activities against human colon and lung cancer (Radwan et al., 2020).

- The inhibition properties of indole-5,6-dicarbonitrile derivatives against human monoamine oxidase (MAO) A and B were documented, indicating their potential as MAO inhibitors for the treatment of disorders such as Parkinson's disease and depression (Chirkova et al., 2015).

Material Science and Chemical Engineering :

- The synthesis and X-ray analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provided insights into the structural features and optical properties of the compound, beneficial for material science applications (Jukić et al., 2010).

特性

IUPAC Name |

3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,13,16-17H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVHAQWURSFDTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C(CCCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-nitrosooctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)